GSK1521498 free base

Opioid Receptor Pharmacology Receptor Selectivity In Vitro Binding Affinity

GSK1521498 free base offers >10-fold MOR selectivity over KOR/DOR and inverse agonist activity, enabling superior reduction in cue-controlled alcohol seeking versus naltrexone. With PET-validated MOR occupancy (64-92%) and a 20-24h half-life for once-daily dosing, it ensures reproducible results in hedonic processing and compulsive consumption studies. In stock now.

Molecular Formula C24H20F2N4
Molecular Weight 402.4 g/mol
CAS No. 1007573-18-3
Cat. No. B1672355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1521498 free base
CAS1007573-18-3
SynonymsGSK 1521498
GSK-1521498
GSK1521498
N-((3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-4-biphenylyl)methyl)-2,3-dihydro-1H-inden-2-amine
Molecular FormulaC24H20F2N4
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F
InChIInChI=1S/C24H20F2N4/c25-22-11-19(15-6-3-7-18(8-15)24-28-14-29-30-24)12-23(26)21(22)13-27-20-9-16-4-1-2-5-17(16)10-20/h1-8,11-12,14,20,27H,9-10,13H2,(H,28,29,30)
InChIKeyWIEDUMBCZQRGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK1521498 Free Base (CAS 1007573-18-3): μ‑Opioid Receptor Selective Antagonist for Compulsive Consumption Disorders


N‑[[2,6‑difluoro‑4‑[3‑(1H‑1,2,4‑triazol‑5‑yl)phenyl]phenyl]methyl]‑2,3‑dihydro‑1H‑inden‑2‑amine, designated GSK1521498 (free base), is a synthetic small‑molecule μ‑opioid receptor (MOR) antagonist with inverse agonist properties [REFS‑1]. Developed by GlaxoSmithKline and advanced to Phase 2 clinical evaluation, the compound is characterized by a unique biphenyl‑triazole‑indanamine scaffold conferring greater than 10‑fold selectivity for human MOR over κ‑ and δ‑opioid receptor subtypes [REFS‑2]. Its primary investigational indications include obesity, binge‑eating behaviors, and alcohol use disorders [REFS‑3].

Why Naltrexone or Generic MOR Antagonists Cannot Substitute for GSK1521498 (1007573‑18‑3) in Compulsive Behavior Research


While naltrexone and nalmefene are FDA‑approved μ‑opioid receptor antagonists with established clinical utility, they exhibit differing receptor subtype selectivity profiles, pharmacokinetic half‑lives, and functional inverse agonist properties relative to GSK1521498 [REFS‑1]. GSK1521498 demonstrates >10‑fold selectivity for MOR over κ‑OR and δ‑OR in human receptors, whereas naltrexone displays only ~2‑fold MOR/κ‑OR selectivity [REFS‑2]. Additionally, GSK1521498 functions as an inverse agonist capable of suppressing basal MOR signaling, a property not uniformly shared among MOR antagonists [REFS‑3]. These pharmacological distinctions translate to differential efficacy in preclinical models: GSK1521498 produced significantly greater reductions in cue‑controlled alcohol seeking than naltrexone at equivalent doses [REFS‑4]. Procurement of alternative MOR antagonists without verifying these specific functional parameters risks experimental irreproducibility, particularly in assays designed to probe hedonic processing or compulsive consumption endophenotypes.

Quantitative Differentiation of GSK1521498 (1007573‑18‑3) Versus Comparator MOR Antagonists


GSK1521498 Exhibits >10‑Fold Selectivity for μ‑Opioid Receptor Over κ and δ Subtypes in Human Binding Assays

GSK1521498 demonstrates greater than 10‑fold selectivity for the human μ‑opioid receptor (MOR) relative to κ‑opioid (KOR) and δ‑opioid (DOR) receptor subtypes in vitro. This selectivity exceeds that of naltrexone, which exhibits only approximately 2‑fold selectivity between MOR and KOR (Ki values: 0.5 nM MOR vs. 1.0 nM KOR), and substantially exceeds that of 6‑β‑naltrexol, the active metabolite of naltrexone [REFS‑1]. The enhanced receptor discrimination profile of GSK1521498 reduces the likelihood of κ‑ or δ‑mediated off‑target effects that may confound interpretation of behavioral or physiological endpoints in compulsive consumption models [REFS‑2].

Opioid Receptor Pharmacology Receptor Selectivity In Vitro Binding Affinity

GSK1521498 Demonstrates Superior Efficacy Versus Naltrexone in Preclinical Alcohol Seeking Model

In a cue‑controlled alcohol‑seeking procedure using alcohol‑preferring rats, both GSK1521498 and naltrexone dose‑dependently reduced cue‑controlled alcohol seeking and alcohol intake. However, GSK1521498 exhibited significantly greater effectiveness than naltrexone at equivalent doses (0.1–3 mg/kg) [REFS‑1]. The study concluded that GSK1521498 showed enhanced suppression of alcohol‑seeking behavior, supporting its potential utility for promoting abstinence and preventing relapse [REFS‑2].

Alcohol Use Disorder Behavioral Pharmacology Compulsive Seeking

GSK1521498 (5 mg/day) Significantly Reduces Hedonic Responses to High‑Fat and High‑Sugar Foods in Obese Binge‑Eaters

In a 4‑week randomized, double‑blind, placebo‑controlled proof‑of‑mechanism study in obese subjects with binge‑eating behaviors (BMI ≥30 kg/m², Binge Eating Scale score ≥19), GSK1521498 at 5 mg/day produced a significant reduction in hedonic ratings for sweetened dairy products versus placebo on Day 14 (p = 0.0215) and Day 28 (p = 0.0115). Follow‑up analyses attributed this effect specifically to reduced pleasurable response to high‑sugar (Day 14: p = 0.0021; Day 28: p = 0.0024) and high‑fat (Day 14: p = 0.0464; Day 28: p = 0.0157) food samples, with no effect on low‑fat/low‑sugar items [REFS‑1]. The 2 mg/day dose produced no significant effects, establishing clear dose‑dependency [REFS‑2].

Obesity Binge Eating Hedonic Processing

GSK1521498 (5 mg/day) Attenuates Attentional Bias to Food Cues in Obese Binge‑Eaters

In a 4‑week randomized, double‑blind, placebo‑controlled study examining cognitive effects of GSK1521498 in obese binge‑eating individuals, the 5 mg/day dose significantly reduced attentional bias for food cues on the visual dot‑probe task versus placebo (p = 0.042). This effect was specific to the longer (2000 ms) stimulus duration condition and was not observed with the 2 mg/day dose or on other cognitive tasks including N‑back working memory and sustained attention (all p > 0.10) [REFS‑1]. The reduction in attentional bias represents a distinct pharmacodynamic effect not consistently demonstrated with other MOR antagonists in this population [REFS‑2].

Cognitive Neuroscience Attentional Bias Food Cue Reactivity

GSK1521498 Exhibits Extended Plasma Half‑Life of 20–24 Hours Versus 4 Hours for Naltrexone

GSK1521498 demonstrates a plasma elimination half‑life (T1/2) of 20–24 hours in humans, substantially longer than the 4‑hour half‑life of naltrexone and the 13‑hour half‑life of its active metabolite 6‑β‑naltrexol [REFS‑1]. This extended half‑life supports once‑daily oral dosing with sustained target engagement, as evidenced by estimated mean MOR occupancy of 82–92% at steady‑state for the 5 mg daily dose regimen [REFS‑2]. In contrast, naltrexone requires more frequent dosing or extended‑release formulations to maintain therapeutic receptor occupancy throughout the dosing interval [REFS‑3].

Pharmacokinetics Drug Metabolism Dosing Regimen

GSK1521498 Functions as an Inverse Agonist at μ‑Opioid Receptor, Suppressing Basal Signaling

Unlike neutral antagonists that merely block agonist binding without affecting basal receptor activity, GSK1521498 is characterized as a μ‑opioid receptor inverse agonist [REFS‑1]. In vitro functional assays demonstrate that GSK1521498 suppresses constitutive (agonist‑independent) MOR signaling, an effect not uniformly observed with naltrexone, which exhibits mixed antagonist/inverse agonist properties that vary with assay conditions and receptor reserve [REFS‑2]. This inverse agonist property translates to preferential reduction of basal MOR‑mediated signaling in vivo, as evidenced by autoradiography studies showing selective MOR occupancy following oral dosing in rats [REFS‑3].

Receptor Pharmacology Inverse Agonism Constitutive Activity

Optimal Research Applications for GSK1521498 (1007573‑18‑3) Based on Quantitative Differentiation Evidence


Preclinical Alcohol Addiction and Relapse Models Requiring Superior Efficacy Over Naltrexone

For investigators utilizing cue‑controlled alcohol‑seeking or reinstatement paradigms in rodents, GSK1521498 offers significantly greater efficacy than naltrexone at matched doses. The compound's demonstrated superiority in reducing cue‑controlled alcohol seeking in alcohol‑preferring rat lines [REFS‑1] makes it the preferred MOR antagonist for studies where naltrexone may produce sub‑optimal effect sizes. The extended 20–24 hour half‑life supports once‑daily dosing in chronic administration protocols, reducing handling stress and pharmacokinetic variability [REFS‑2].

Human Experimental Medicine Studies of Hedonic Processing and Food Reward

GSK1521498 is uniquely validated in human proof‑of‑mechanism studies demonstrating selective reduction of hedonic responses to high‑fat and high‑sugar foods in obese binge‑eating populations [REFS‑1]. The compound's inverse agonist properties and high MOR selectivity (>10‑fold over KOR/DOR) enable cleaner interpretation of MOR‑specific effects on palatability‑driven consumption [REFS‑2]. Researchers designing food challenge paradigms or fMRI studies of food cue reactivity should prioritize GSK1521498 over less selective alternatives to minimize κ‑ or δ‑mediated confounding effects on mood and aversion [REFS‑3].

Cognitive Neuroscience Studies of Attentional Bias to Salient Stimuli

GSK1521498 at 5 mg/day produces a specific reduction in attentional bias to food cues on visual dot‑probe tasks, without impairing working memory or sustained attention [REFS‑1]. This cognitive‑behavioral signature distinguishes it from compounds that may produce generalized sedation or cognitive blunting. The dose‑dependent nature of this effect (absent at 2 mg/day) provides a validated benchmark for target engagement in studies examining opioidergic modulation of incentive salience attribution [REFS‑2].

Translational Obesity Research Investigating MOR Occupancy‑Efficacy Relationships

With established human PET‑derived MOR occupancy estimates (64–80% at 2 mg/day; 82–92% at 5 mg/day steady‑state) [REFS‑1] and a well‑characterized plasma concentration‑efficacy relationship in both rodent and human studies [REFS‑2], GSK1521498 is uniquely positioned as a reference compound for occupancy‑biomarker driven development programs. The compound's Phase 2 clinical data package in obese binge‑eaters provides a rich translational dataset for reverse‑translation studies or benchmarking novel MOR‑targeting candidates [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1521498 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.